cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate
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Overview
Description
Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C20H27NO3. It is known for its unique structural properties, which include a cyclohexyl group attached to a benzoate moiety through an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of cyclohexylamine with 4-cyclohexylcarbonylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pH control ensures consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate moiety can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoic acid, while reduction could produce cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzyl alcohol .
Scientific Research Applications
Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 4-aminobenzoate: Similar structure but lacks the carbonyl group.
Cyclohexyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the amide linkage.
Cyclohexyl 4-methoxybenzoate: Features a methoxy group in place of the amide linkage.
Uniqueness
Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
cyclohexyl 4-(cyclohexanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h11-15,18H,1-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBNEQLSFRKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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